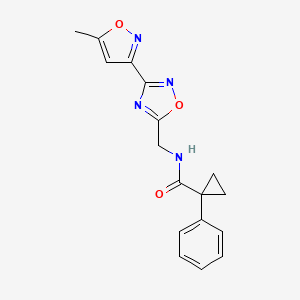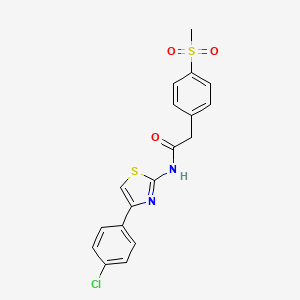![molecular formula C25H25N3O3S B2405236 N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 902281-12-3](/img/structure/B2405236.png)
N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has recently gained attention in scientific research for its potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves multi-step reactions that typically include:
Formation of the thieno[3,2-d]pyrimidine core: : This step usually involves the condensation of appropriate thiophene derivatives with suitable nitriles under controlled conditions, often using catalysts like Lewis acids.
Phenethyl group addition: : Introducing the phenethyl group typically involves a Friedel-Crafts alkylation or similar coupling reaction.
Cyclopentyl substitution: : The cyclopentyl group is introduced through an alkylation reaction, often using cyclopentyl halides in the presence of a strong base.
Acetamide formation: : The final acetamide moiety is added via amidation, involving reagents like acetic anhydride and amines.
Industrial Production Methods
Scaling up these reactions for industrial production requires optimization of yields, purity, and cost-efficiency. Common strategies include:
Batch reactors: : Used for controlled addition of reactants and temperature management.
Flow reactors: : Provide continuous processing and better heat transfer, ideal for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Reducing agents can convert specific functional groups, often used to modulate its properties.
Substitution: : Halogenation, nitration, and sulfonation reactions modify the compound for various applications.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, or other peroxides.
Reduction: : NaBH4, LiAlH4 in an inert atmosphere.
Substitution: : Halogens like Cl2 or Br2 in the presence of a catalyst such as AlCl3.
Major Products Formed
The major products depend on the reagents and conditions, but typically include:
Oxidized derivatives like N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide.
Reduced forms with altered functional groups.
Substituted compounds with new functional groups like halides, nitro, or sulfonic acid.
Applications De Recherche Scientifique
N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has diverse applications, including:
Chemistry: : Used as a starting material for the synthesis of complex molecules.
Medicine: : Investigated for potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: : Used in the development of specialized materials and chemical processes.
Mécanisme D'action
The exact mechanism of action varies depending on the application, but generally involves:
Molecular Targets: : Targets include enzymes, receptors, and specific protein sites.
Pathways Involved: : Engages in pathways like signal transduction, gene expression modulation, and metabolic regulation. It often acts through binding and inhibiting specific enzymes, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other substituted thienopyrimidines, such as:
N-cyclohexyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Shares structural similarities but differs in the cyclohexyl group.
N-cyclopentyl-2-(2,4-dioxo-3-(4-methoxyphenethyl)-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Similar structure with a methoxy-substituted phenethyl group.
These comparisons highlight the uniqueness of N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide in terms of its specific functional groups and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c29-21(26-18-10-4-5-11-18)16-28-22-19-12-6-7-13-20(19)32-23(22)24(30)27(25(28)31)15-14-17-8-2-1-3-9-17/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWABAFBWIXCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B2405163.png)


![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)





